1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-

Description

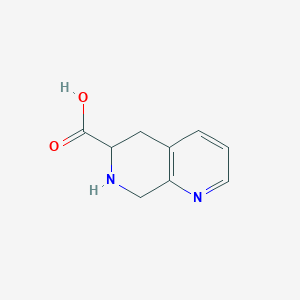

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- (hereafter referred to by its full systematic name) is a partially saturated bicyclic heteroaromatic compound featuring a naphthyridine core fused with a tetrahydro ring system. The carboxylic acid group at position 6 enhances its polarity and reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its synthesis often involves hydrolysis of esters or hydrogenolysis of benzyl esters under controlled conditions. For example, ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate is hydrolyzed to yield the carboxylic acid derivative in 93% yield using NaOH at 95°C . Similarly, benzyl esters undergo hydrogenolysis with Pd/C and H₂ to afford the carboxylic acid .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-3,7,11H,4-5H2,(H,12,13) |

InChI Key |

AJYCSAJGUKLWPI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC2=C1C=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Pyridine Precursors

A foundational approach involves cyclization reactions using pyridine-derived substrates. For example, THNCA can be synthesized via intramolecular condensation of 2-aminopyridine derivatives. A notable method starts with 2-aminopyridine-3-carboxylic acid ethyl ester, which undergoes base-mediated cyclization in ethanol under reflux (3–6 hours) to yield the naphthyridine core . Subsequent hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) selectively reduces the aromatic ring to produce the tetrahydro derivative .

Key reaction conditions :

-

Base : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK)

-

Solvent : Ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF)

-

Temperature : 60–100°C for cyclization; room temperature for hydrogenation

This method is favored for its simplicity but requires precise control over reduction conditions to avoid over-hydrogenation.

Heck-Type Vinylation Followed by Cyclization

A recently developed atom-economical protocol employs a Heck reaction to introduce a vinyl group to chloropyridine precursors. For instance, 2-chloro-3-acylpyridine reacts with ethylene gas in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium carbonate) in THF at 60–80°C . The resulting 2-vinyl-3-acylpyridine undergoes ammonia-mediated cyclization in methanol under pressure (0.3–0.6 MPa NH₃) at 60°C for 6 hours, directly forming the dihydronaphthyridine intermediate .

Advantages :

-

Eliminates the need for stoichiometric metal reagents.

-

Scalable to industrial production due to solvent recycling and minimal purification .

Enantioselective Transfer Hydrogenation

For chiral THNCA derivatives, ruthenium-catalyzed asymmetric transfer hydrogenation is critical. Dihydronaphthyridine intermediates are treated with a chiral Ru(II)-TsDPEN catalyst and formic acid-triethylamine azeotrope in dichloromethane at 40°C . This step establishes the stereogenic center with >99% enantiomeric excess (ee) and 87% isolated yield .

Industrial relevance :

Condensation of Amidines with Cyclic Ketones

Patent literature describes the use of amidine hydrohalide salts (e.g., 3-aminopyridine-2-carbonitrile hydrochloride) condensed with cyclic ketones (e.g., tetrahydro-4H-pyran-4-one) in polar aprotic solvents like DMF or DMSO . The reaction proceeds at 80°C for 12–24 hours, followed by acid hydrolysis (HCl, acetic acid) to liberate the carboxylic acid moiety .

Typical workflow :

One-Pot Tandem Reactions

Advanced methodologies combine multiple steps into a single pot to improve efficiency. For example, 2-chloropyridine derivatives undergo sequential:

This approach reduces purification steps and achieves an overall yield of 62% .

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield | Scalability |

|---|---|---|---|---|

| Cyclization | 2-Aminopyridine esters | Base-mediated cyclization | 65–72% | Moderate |

| Heck vinylation | 2-Chloro-3-acylpyridine | Pd-catalyzed vinylation | 85% | High (continuous flow) |

| Asymmetric hydrogenation | Dihydronaphthyridine | Ru-catalyzed reduction | 87% | High |

| Amidines + ketones | Amidines, cyclic ketones | Condensation/hydrolysis | 50–75% | Low |

| One-pot tandem | 2-Chloropyridine | Tandem vinylation/cyclization | 62% | High |

Challenges and Optimization Strategies

-

Regioselectivity : Competing cyclization pathways may yield 1,5- or 1,8-naphthyridine byproducts. Using sterically hindered bases (e.g., DBU) improves selectivity for the 1,7-isomer .

-

Purification : Chromatography is avoided in industrial settings via crystallization from ethanol/water mixtures .

-

Catalyst Cost : Ru and Pd catalysts are expensive but recyclable in flow systems .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Common reagents include thionyl chloride (SOCl₂) for chloride intermediate formation, followed by alcohol nucleophilic substitution. For example:

-

Reaction : THNCA + ROH → THNCA-ester (R = ethyl, methyl, benzyl)

-

Conditions : SOCl₂ or DCC/DMAP, room temperature to reflux.

-

Applications : Ester derivatives enhance lipid solubility for improved bioavailability in drug candidates.

Amidation Reactions

THNCA reacts with primary or secondary amines to form amides, facilitated by coupling agents:

-

Reagents : HATU, EDCI, or DCC with HOBt.

-

Example : THNCA + H₂N-R → THNCA-amide (R = alkyl, aryl)

-

Mechanism : Activation of the carboxylic acid to an acyloxyphosphonium intermediate, followed by amine attack.

-

Yield : Reported yields range from 60–85% under optimized conditions .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating 5,6,7,8-tetrahydro-1,7-naphthyridine:

-

Conditions : Heating at 150–200°C in polar aprotic solvents (e.g., DMF) or under vacuum.

-

Catalysts : Copper or palladium-based catalysts accelerate CO₂ elimination.

-

Applications : Produces intermediates for further functionalization.

Nucleophilic Aromatic Substitution

Electrophilic positions on the naphthyridine ring (e.g., C-4 or C-8) undergo substitution with nucleophiles:

| Position | Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| C-4 | Amines | K₂CO₃, DMF, 80°C | 4-Amino-THNCA | |

| C-8 | Halides | Pd catalysis, ligand | 8-Halo-THNCA |

Cyclization and Ring Expansion

THNCA participates in cycloadditions and ring-forming reactions:

-

Heck-Type Vinylation : Ethylene gas mediates vinylation at C-2, forming dihydronaphthyridine intermediates .

-

Ammonia-Mediated Cyclization : Converts 2-vinyl-3-acylpyridines to dihydronaphthyridines in one pot .

Reduction and Hydrogenation

The tetrahydro ring system can undergo further reduction:

-

Catalytic Hydrogenation : Ru or Pd catalysts saturate remaining double bonds, yielding fully saturated naphthyridines .

-

Enantioselective Reduction : Ru-(cymene) complexes achieve >90% enantiomeric excess in asymmetric syntheses .

Metal-Catalyzed Cross-Coupling

THNCA derivatives engage in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki : Boronic acids + Pd(PPh₃)₄ → Biaryl-THNCA derivatives .

-

Buchwald-Hartwig : Aryl halides + amines → Amino-THNCA analogs .

Acid-Base Reactions

The carboxylic acid exhibits typical Brønsted acidity (pKa ~3–4), enabling salt formation with bases:

-

Deprotonation : NaOH or KOH yields water-soluble carboxylate salts.

-

Applications : Facilitates purification via pH-dependent crystallization.

Photochemical Reactions

UV irradiation induces dimerization or ring-opening in THNCA derivatives:

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in developing drugs targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems.

Case Study:

A study highlighted the synthesis of 1,7-naphthyridine derivatives that exhibited promising activity against neurodegenerative diseases. These compounds demonstrated selective inhibition of specific receptors, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Biochemical Research

In biochemical research, 1,7-naphthyridine-6-carboxylic acid serves as a tool for studying enzyme inhibition and receptor interactions. Researchers utilize this compound to dissect complex biological pathways and understand the mechanisms underlying various diseases.

Data Table: Enzyme Inhibition Studies

Material Science

The structural characteristics of 1,7-naphthyridine-6-carboxylic acid allow it to be incorporated into polymers. This incorporation can enhance material properties such as strength and thermal stability, making it useful in developing advanced materials for various applications.

Case Study:

Research demonstrated that polymers infused with this compound exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in aerospace and automotive industries where material performance is critical .

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications in formulating agrochemicals, particularly herbicides and pesticides. Its derivatives are being investigated for their effectiveness in controlling pest populations while being environmentally friendly.

Case Study:

A recent study evaluated the efficacy of a naphthyridine-based herbicide against common agricultural weeds. The results indicated a significant reduction in weed biomass with minimal impact on non-target species, suggesting a promising avenue for sustainable agriculture .

Analytical Chemistry

The compound is also employed in analytical methods for detecting and quantifying specific biomolecules. Its utility in drug testing and environmental monitoring highlights its versatility.

Data Table: Analytical Applications

Mechanism of Action

The mechanism by which 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

The structural and functional diversity of tetrahydro-naphthyridine derivatives allows for nuanced comparisons. Below, key analogs are analyzed based on substituents, synthesis methods, and physicochemical properties.

Structural Analogues

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0)

- Substituents : Benzyl group at position 6, amine at position 3.

- This compound is synthesized via alkylation or reductive amination pathways .

- Applications : Used as a building block in kinase inhibitors due to its amine functionality .

5,6,7,8-Tetrahydro-1,7-naphthyridine (CAS 13623-85-3)

- Properties : Higher aromaticity compared to the tetrahydro derivative, leading to distinct electronic properties (e.g., boiling point: 247.6°C, density: 1.1 g/cm³) .

- Applications : Intermediate in the synthesis of bioactive molecules, particularly in CNS-targeting drugs .

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

- Substituents : Boc-protected amine at position 6, carboxylic acid at position 2.

- Properties : The Boc group enhances stability during synthetic modifications. Synthesized via ester hydrolysis or direct carboxylation .

- Applications : Key intermediate in peptide coupling reactions and prodrug development .

Functional Group Comparisons

Analog-Specific Routes

Biological Activity

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- is a heterocyclic compound that has attracted attention for its diverse biological activities. This article provides a detailed overview of its biological activity based on various studies, including antimicrobial and anticancer properties. The compound's mechanism of action and potential therapeutic applications are discussed, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine ring system with a carboxylic acid group. Its molecular formula is , and it possesses a molecular weight of 166.18 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylic acid |

The biological activity of 1,7-Naphthyridine-6-carboxylic acid is largely attributed to its ability to inhibit bacterial DNA gyrase, similar to other naphthyridine derivatives like nalidixic acid. This inhibition disrupts DNA replication in bacteria, leading to cell death. Additionally, the compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth.

In Vitro Studies

Research has shown that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. A notable study indicated that 1,7-naphthyridine derivatives displayed potent activity against various gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Effectiveness Comparison |

|---|---|---|

| Ofloxacin + 1,7-Naphthyridine | 4 | Significant reduction from 32 |

| Lomefloxacin + 1,7-Naphthyridine | 2 | Significant reduction from 16 |

These results suggest that the compound can enhance the efficacy of existing antibiotics against resistant bacterial strains.

Case Study: Efficacy Against E. coli

In a study evaluating a series of tetrahydro-naphthyridine derivatives against Escherichia coli, specific esters demonstrated protective effects in infected mice at doses ranging from 50 to 400 mg/kg. The study concluded that these compounds might operate through a pro-drug mechanism since they showed no in vitro activity but were effective in vivo .

Anticancer Activity

While the primary focus has been on antimicrobial properties, preliminary research indicates potential anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation could position it as a candidate for further investigation in oncology.

Q & A

Q. Advanced

- Molecular docking : Predict binding modes to biological targets (e.g., enzymes in ) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends. uses resonance energy calculations to correlate aromaticity with stability .

What advanced techniques validate electronic structure in 1,7-naphthyridines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.